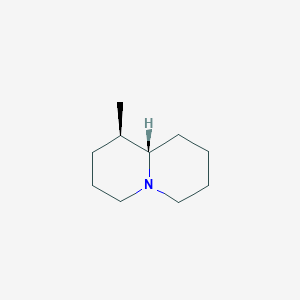
(1R,9aS)-1-Methyloctahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9aS)-1-Methyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a bicyclic system with a nitrogen atom, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aS)-1-Methyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolizine using palladium on carbon as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated pressures and temperatures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,9aS)-1-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine N-oxide derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinolizine N-oxide derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,9aS)-1-Methyloctahydro-2H-quinolizine serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,9aS)-1-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound of (1R,9aS)-1-Methyloctahydro-2H-quinolizine, known for its biological activities.
Lupinine: A naturally occurring quinolizidine alkaloid with similar structural features.
Sparteine: Another quinolizidine alkaloid with notable pharmacological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the methyl group at the 1-position and the specific configuration of the bicyclic system contribute to its distinct properties compared to other quinolizidine alkaloids.
Properties
CAS No. |
5581-88-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
VZEGBIWAIFLVJH-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@H]1CCCN2[C@H]1CCCC2 |
Canonical SMILES |
CC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















